2-[[4,6-Bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol
Overview
Description
2-[[4,6-Bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol is a complex organic compound that belongs to the class of triazines. This compound is characterized by the presence of a triazine ring substituted with cyclohexylamino groups and a methylpropan-1-ol moiety. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[[4,6-Bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions are common, especially involving the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce cyclohexylamines and alcohol derivatives.
Scientific Research Applications
2-[[4,6-Bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[[4,6-Bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The triazine ring and cyclohexylamino groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. This compound can modulate various biological processes, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triamino-1,3,5-triazine: Known for its use in herbicides and resins.
2,4-Diamino-6-chloro-1,3,5-triazine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-[[4,6-Bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol stands out due to its unique combination of cyclohexylamino groups and a methylpropan-1-ol moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N6O/c1-19(2,13-26)25-18-23-16(20-14-9-5-3-6-10-14)22-17(24-18)21-15-11-7-4-8-12-15/h14-15,26H,3-13H2,1-2H3,(H3,20,21,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFGRNFNCVYJAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=NC(=NC(=N1)NC2CCCCC2)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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